molecular formula C12H31NSi2 B1585109 1,3-Dibutyl-1,1,3,3-tetramethyldisilazane CAS No. 82356-80-7

1,3-Dibutyl-1,1,3,3-tetramethyldisilazane

Cat. No.: B1585109
CAS No.: 82356-80-7
M. Wt: 245.55 g/mol
InChI Key: GXGDLEBZHWVDTF-UHFFFAOYSA-N
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Description

1,3-Dibutyl-1,1,3,3-tetramethyldisilazane is an organosilicon compound with the molecular formula C12H31NSi2. This compound is known for its unique chemical properties and is used in various scientific and industrial applications. It is a colorless liquid that is often utilized in organic synthesis, catalysis, and material science .

Preparation Methods

The synthesis of 1,3-Dibutyl-1,1,3,3-tetramethyldisilazane typically involves the reaction of butyllithium with 1,1,3,3-tetramethyldisilazane. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction conditions often include low temperatures to control the reactivity of the butyllithium reagent .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1,3-Dibutyl-1,1,3,3-tetramethyldisilazane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically results in the formation of silanol or siloxane derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of silane derivatives.

    Substitution: It can undergo substitution reactions where the butyl groups are replaced by other alkyl or aryl groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield silanol derivatives, while substitution reactions can produce a variety of alkyl or aryl silanes .

Scientific Research Applications

1,3-Dibutyl-1,1,3,3-tetramethyldisilazane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds. Its unique properties make it suitable for use in hydrosilylation reactions and as a protecting group for amines.

    Biology: In biological research, it is used to modify surfaces of biomaterials to improve their biocompatibility and functionality.

    Medicine: Although not directly used as a drug, it plays a role in the synthesis of silicon-based pharmaceuticals and drug delivery systems.

    Industry: It is employed in the production of silicone rubber, resins, and gels.

Mechanism of Action

The mechanism of action of 1,3-Dibutyl-1,1,3,3-tetramethyldisilazane involves its interaction with various molecular targets. In hydrosilylation reactions, it acts as a source of silicon, facilitating the addition of silicon-hydrogen bonds to unsaturated organic compounds. The molecular pathways involved include the formation of silicon-carbon bonds through the activation of silicon-hydrogen bonds by catalysts .

Comparison with Similar Compounds

1,3-Dibutyl-1,1,3,3-tetramethyldisilazane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of butyl and methyl groups, which impart distinct reactivity and properties compared to its analogs .

Properties

IUPAC Name

1-[[[butyl(dimethyl)silyl]amino]-dimethylsilyl]butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H31NSi2/c1-7-9-11-14(3,4)13-15(5,6)12-10-8-2/h13H,7-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGDLEBZHWVDTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Si](C)(C)N[Si](C)(C)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H31NSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10231707
Record name 1,3-Dibutyl-1,1,3,3-tetramethyldisilazane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10231707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82356-80-7
Record name 1,3-Dibutyl-1,1,3,3-tetramethyldisilazane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082356807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dibutyl-1,1,3,3-tetramethyldisilazane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10231707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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